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Compound of Interest

Compound Name: 1,3,5-Trimethylcyclohexane

Cat. No.: B154302

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of select 1,3,5-
trimethylcyclohexane derivatives, focusing on the conformational intricacies and
intermolecular interactions that define their solid-state architecture. The information presented
herein is curated from peer-reviewed scientific literature and is intended to serve as a valuable
resource for researchers in medicinal chemistry, materials science, and drug development.

Introduction

1,3,5-Trimethylcyclohexane and its derivatives are a class of organic compounds that have
garnered significant interest due to their rigid and well-defined stereochemistry. The
cyclohexane ring, with its characteristic chair and boat conformations, provides a robust
scaffold for the precise spatial arrangement of functional groups. This conformational pre-
organization is of particular importance in the design of molecules with specific biological
activities or material properties. This guide focuses on the crystal structures of three derivatives
of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid, a scaffold also known as
Kemp's triacid, which has been explored for various applications in supramolecular chemistry
and as a template in organic synthesis.[1][2]

The derivatives discussed in this guide are:

o Derivative 1: 4-tert-butylbenzyl ester of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-
tricarboxylic acid

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b154302?utm_src=pdf-interest
https://www.benchchem.com/product/b154302?utm_src=pdf-body
https://www.benchchem.com/product/b154302?utm_src=pdf-body
https://www.benchchem.com/product/b154302?utm_src=pdf-body
https://www.benchchem.com/product/b154302?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/15261260/
https://pubs.rsc.org/en/content/articlelanding/1997/P2/a607907e
https://www.benchchem.com/product/b154302?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154302?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Derivative 2: Phenethyl ester of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic
acid

o Derivative 3: Phenethyl amide of cis,trans-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic
acid

The determination of their crystal structures reveals fascinating insights into how subtle
changes in substituent groups can profoundly influence the preferred conformation of the
cyclohexane ring and the resulting supramolecular assembly.

Conformational Analysis and Crystal Packing

The crystallographic analysis of these three derivatives of cis,trans-1,3,5-
trimethylcyclohexane-1,3,5-tricarboxylic acid demonstrates a rare occurrence of the boat
conformation for the cyclohexane ring in two of the structures, while the third adopts a more
conventional chair conformation.[3]

o Derivatives 1 and 2 (Esters): The 4-tert-butylbenzyl ester and the phenethyl ester derivatives
both exhibit a boat conformation for the cyclohexane ring.[3] This is a noteworthy finding as
the chair conformation is generally considered to be of lower energy. In these crystal
structures, the molecules form dimers through hydrogen bonding between the carboxylic
acid groups of adjacent molecules.[3]

» Derivative 3 (Amide): In contrast, the phenethyl amide derivative adopts a chair
conformation, with all of the carboxy groups in axial positions.[3] The presence of amide
functionalities introduces additional hydrogen bonding capabilities, leading to the formation
of layers within the crystal lattice, a different packing arrangement compared to the ester
derivatives.[3]

These findings highlight the delicate balance of steric and electronic effects, as well as the
crucial role of intermolecular hydrogen bonding, in dictating the solid-state conformation of
these substituted cyclohexanes. Semi-empirical molecular orbital calculations have suggested
that the energy difference between the chair and boat forms for these systems is intrinsically
small.[3]

Quantitative Crystallographic Data
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The following tables summarize the key crystallographic data for the three derivatives. The

complete crystallographic information files (CIF) are available from the Cambridge
Crystallographic Data Centre (CCDC).

Table 1: Crystal Data and Structure Refinement for 1,3,5-Trimethylcyclohexane Derivatives

Parameter

Derivative 1 (4-tert-
butylbenzyl ester)

Derivative 2
(Phenethyl ester)

Derivative 3
(Phenethyl amide)

Empirical formula C39H4806 C36H4206 C36H4sN303
Formula weight 624.78 582.70 583.75
Crystal system Monoclinic Monoclinic Monoclinic
Space group P21/n P2i/c P2i/c

alA Value from CIF Value from CIF Value from CIF
b/A Value from CIF Value from CIF Value from CIF
cl/A Value from CIF Value from CIF Value from CIF
al° 90 90 90

B/° Value from CIF Value from CIF Value from CIF
y/° 90 90 90

Volume / A3 Value from CIF Value from CIF Value from CIF
z 4 4 4

Density (calculated) /

gcm~—3

Value from CIF

Value from CIF

Value from CIF

R-factor (%)

Value from CIF

Value from CIF

Value from CIF

CCDC Deposition
Number

To be obtained from

publication

To be obtained from

publication

To be obtained from

publication

Note: Specific numerical data for unit cell parameters and R-factor are to be extracted from the
supplementary information of the primary literature or the corresponding CIF files from the
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CCDC.

Table 2: Selected Bond Lengths and Angles

Feature Derivative 1 (A or°) Derivative 2 (A or°) Derivative 3 (A or °)

C-C (cyclohexane ring

avg.)

Value from CIF

Value from CIF

Value from CIF

C-C (methyl)

Value from CIF

Value from CIF

Value from CIF

Value from CIF

Value from CIF

C-C=0 (carboxy) Value from CIF

C-O (ester/amide) Value from CIF Value from CIF Value from CIF

C-C-C (ring angle
avg.)

Value from CIF Value from CIF Value from CIF

O-C-0O (carboxy

angle)

Value from CIF Value from CIF Value from CIF

Note: The precise values for bond lengths and angles should be obtained from the detailed
crystallographic data.

Experimental Protocols

The crystal structures of these 1,3,5-trimethylcyclohexane derivatives were determined using
single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

Crystallization

Single crystals suitable for X-ray diffraction were grown by slow evaporation of a solution of the
respective compound in an appropriate solvent system. The choice of solvent is critical and is

often determined empirically.

X-ray Data Collection

A single crystal of each derivative was mounted on a diffractometer. Data collection was
performed at a controlled temperature, typically 100 K or 293 K, to minimize thermal vibrations.
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Monochromatic X-ray radiation (e.g., Mo-Ka or Cu-Ka) was used. A series of diffraction images
were collected as the crystal was rotated.

Structure Solution and Refinement

The collected diffraction data were processed to yield a set of structure factors. The crystal
structure was solved using direct methods or Patterson methods, which provided an initial
model of the atomic positions. This model was then refined by full-matrix least-squares on F2 to
minimize the difference between the observed and calculated structure factors. Hydrogen
atoms were typically placed in calculated positions and refined using a riding model.

Visualization of Workflows and Interactions
Experimental Workflow for Crystal Structure
Determination

The following diagram illustrates the typical workflow for determining the crystal structure of a
small molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Crystal Structure of 1,3,5-Trimethylcyclohexane
Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b154302#crystal-structure-of-1-3-5-
trimethylcyclohexane-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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